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Compound of Interest

Compound Name: AFM24

Cat. No.: B15144922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of AFM24, a novel

bispecific innate cell engager (ICE®), in combination with checkpoint inhibitors, against

alternative therapeutic strategies. The content is supported by the latest preclinical and clinical

experimental data, offering valuable insights for researchers and professionals in the field of

oncology and drug development.

Mechanism of Action: A Dual-Pronged Attack on
Cancer
AFM24 is a tetravalent, bispecific antibody designed to bridge the innate immune system with

tumor cells.[1] It simultaneously binds to CD16A, a potent activating receptor on Natural Killer

(NK) cells and macrophages, and to the Epidermal Growth Factor Receptor (EGFR), which is

frequently overexpressed on a variety of solid tumors.[1][2][3] This dual engagement triggers a

powerful anti-tumor response through two primary mechanisms:

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): By engaging CD16A on NK cells,

AFM24 directs these potent cytotoxic lymphocytes to attack and destroy EGFR-expressing

tumor cells.[2]

Antibody-Dependent Cellular Phagocytosis (ADCP): AFM24 also activates macrophages via

CD16A, leading to the engulfment and elimination of tumor cells.
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The combination of AFM24 with a checkpoint inhibitor, such as the anti-PD-L1 antibody

atezolizumab, is hypothesized to create a synergistic effect by activating both the innate and

adaptive arms of the immune system. While AFM24 marshals the initial innate immune assault,

checkpoint inhibitors work by releasing the "brakes" on the adaptive immune system,

specifically T cells, allowing them to recognize and attack cancer cells more effectively.

Preclinical studies with other T-cell and NK-cell engaging bispecific antibodies have shown that

engagement of these immune cells can lead to an upregulation of PD-L1 on tumor cells,

providing a strong rationale for this combination therapy.
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Caption: Synergistic mechanism of AFM24 and a PD-L1 inhibitor.
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Clinical Validation: The AFM24-102 Trial
The synergistic hypothesis is being investigated in the ongoing Phase 1/2a clinical trial,

AFM24-102 (NCT05109442), which is evaluating the safety and efficacy of AFM24 in

combination with the anti-PD-L1 checkpoint inhibitor atezolizumab in patients with advanced

EGFR-expressing solid tumors.

Experimental Protocol: AFM24-102 Clinical Trial
The AFM24-102 study is an open-label, non-randomized, multi-center, dose-escalation (Phase

1) and dose-expansion (Phase 2a) trial.

Patient Population: Eligible patients have advanced, histologically confirmed EGFR-

expressing solid tumors and have shown disease progression after at least one prior therapy.

The expansion cohorts are focusing on specific patient populations, including EGFR-wildtype

and EGFR-mutant non-small cell lung cancer (NSCLC).

Dosing Regimen:

AFM24: Administered as a weekly intravenous (IV) infusion. The recommended Phase 2

dose (RP2D) has been established at 480 mg.

Atezolizumab: Administered at a fixed dose of 840 mg as a biweekly IV infusion.

Treatment Cycle: Patients receive a safety lead-in of AFM24 monotherapy for 7 days

before starting the combination therapy. Treatment continues until disease progression,

unacceptable toxicity, or other discontinuation criteria are met.

Primary Endpoints:

Phase 1: To determine the maximum tolerated dose (MTD) and RP2D of AFM24 in

combination with atezolizumab.

Phase 2a: To establish the overall response rate (ORR) of the combination therapy.

Secondary Endpoints: Include safety, tolerability, pharmacokinetics, pharmacodynamics, and

immunogenicity.
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Experimental Workflow: AFM24-102 Clinical Trial
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Caption: Workflow of the AFM24-102 clinical trial.

Quantitative Data Summary
Interim data from the AFM24-102 trial have shown promising clinical activity for the

combination of AFM24 and atezolizumab, particularly in heavily pre-treated patients with

NSCLC who have progressed on prior checkpoint inhibitor therapy.

Table 1: Efficacy of AFM24 + Atezolizumab in EGFR-
Wildtype NSCLC
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Endpoint Value Citation

Overall Response Rate (ORR) 26.7% (4/15 patients)

Complete Response (CR) 1 patient (confirmed)

Partial Response (PR) 3 patients (confirmed)

Stable Disease (SD) 7 patients

Disease Control Rate (DCR) 73.3% (11/15 patients)

Median Progression-Free

Survival (PFS)
5.9 months

Data from a cohort of 15 response-evaluable patients with a median of 2 prior lines of therapy,

all of whom had progressed on prior PD-(L)1 therapy.

Table 2: Efficacy of AFM24 + Atezolizumab in EGFR-
Mutant NSCLC

Endpoint Value Citation

Overall Response Rate (ORR) 23% (5/22 patients)

Complete Response (CR) 1 patient

Partial Response (PR) 3 patients

Unconfirmed Partial Response

(uPR)
1 patient

Disease Control Rate (DCR) 64%

Median Progression-Free

Survival (PFS)
5.5 months

Data from 22 response-evaluable patients who had exhausted prior lines of therapy, including

EGFR-specific tyrosine kinase inhibitors (TKIs) and platinum-based chemotherapy.
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The combination of AFM24 and atezolizumab has demonstrated a manageable safety profile,

with no new or unexpected toxicities observed compared to each agent alone. The most

common treatment-related adverse events were infusion-related reactions, which were

generally mild to moderate in severity.

Comparison with Alternatives
For patients with advanced NSCLC who have progressed on standard-of-care therapies,

including chemotherapy and checkpoint inhibitors, treatment options are limited and often

associated with modest response rates and short progression-free survival. The encouraging

early efficacy data from the AFM24-102 trial, particularly in a patient population resistant to

prior checkpoint inhibitors, suggests that the combination of AFM24 and atezolizumab may

offer a promising new therapeutic strategy. The observed clinical activity is believed to be due

to the synergistic effect of combining the innate cell engager with a checkpoint inhibitor.

Conclusion
The combination of AFM24 with the checkpoint inhibitor atezolizumab represents a rational and

promising approach to cancer therapy. By simultaneously engaging both the innate and

adaptive immune systems, this combination has demonstrated encouraging clinical activity and

a manageable safety profile in heavily pre-treated patients with advanced solid tumors. The

ongoing AFM24-102 clinical trial will provide further validation of the synergistic effects of this

novel immunotherapy combination. The data presented in this guide underscores the potential

of AFM24 to address the unmet medical need for patients who have exhausted standard-of-

care options.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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